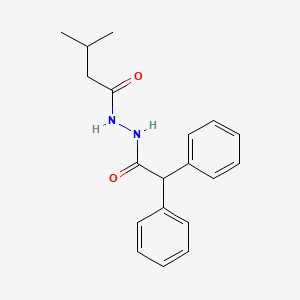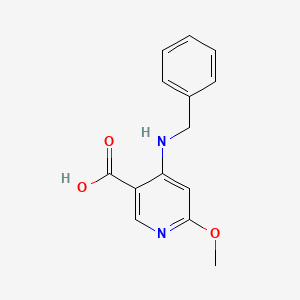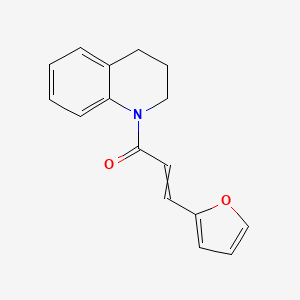
N'-(diphenylacetyl)-3-methylbutanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-METHYLBUTANOYL)-2,2-DIPHENYLACETOHYDRAZIDE is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a 3-methylbutanoyl group and a 2,2-diphenylacetohydrazide moiety. It has garnered attention due to its potential biological activities and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-METHYLBUTANOYL)-2,2-DIPHENYLACETOHYDRAZIDE typically involves the reaction of 3-methylbutanoyl chloride with 2,2-diphenylacetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of N’-(3-METHYLBUTANOYL)-2,2-DIPHENYLACETOHYDRAZIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .
化学反応の分析
Types of Reactions
N’-(3-METHYLBUTANOYL)-2,2-DIPHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazides.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用機序
The mechanism by which N’-(3-METHYLBUTANOYL)-2,2-DIPHENYLACETOHYDRAZIDE exerts its effects involves the inhibition of specific enzymes and the disruption of cellular processes. The compound targets molecular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research. It interacts with enzyme active sites, leading to the inhibition of enzyme activity and subsequent cellular effects .
類似化合物との比較
Similar Compounds
3-Methylbutanoic acid: Shares the 3-methylbutanoyl group but lacks the hydrazide moiety.
2,2-Diphenylacetic acid: Contains the diphenylacetyl group but differs in its functional groups.
N-(3-Methylbutanoyl)-beta-alanine: Similar in structure but with a different amino acid component.
Uniqueness
N’-(3-METHYLBUTANOYL)-2,2-DIPHENYLACETOHYDRAZIDE is unique due to its combined structural features, which confer distinct biological activities and synthetic utility. Its dual functional groups allow for versatile chemical modifications and applications in various fields .
特性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
N'-(2,2-diphenylacetyl)-3-methylbutanehydrazide |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)13-17(22)20-21-19(23)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
JNCXHXXGEDGIRR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide](/img/structure/B12459362.png)
![7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12459373.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12459380.png)
![7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B12459381.png)
![4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate](/img/structure/B12459394.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12459398.png)


![2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B12459414.png)
![4-ethyl-2-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B12459422.png)
![Bis[m-nitrophenyl]ether](/img/structure/B12459426.png)
![2-(2,4-dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12459429.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B12459434.png)
